molecular formula C6H6N2O2.H3N<br>C6H9N3O2 B1669334 Cupferron CAS No. 135-20-6

Cupferron

Cat. No.: B1669334
CAS No.: 135-20-6
M. Wt: 155.15 g/mol
InChI Key: GXCSNALCLRPEAS-USRGLUTNSA-N
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Description

Cupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula NH₄[C₆H₅N(O)NO]. It is an ammonium salt derived from N-nitroso-N-phenylhydroxylamine. This compound is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .

Safety and Hazards

Cupferron is toxic if swallowed and causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupferron is synthesized from phenylhydroxylamine and a nitrite source. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of ammonia and n-butyl nitrite is common in both laboratory and industrial settings .

Chemical Reactions Analysis

Types of Reactions: Cupferron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Phenylhydroxylamine, n-butyl nitrite, ammonia.

    Conditions: Low temperatures (below 10°C), ether as a solvent.

Major Products:

Comparison with Similar Compounds

    Acetylacetonate: Forms similar metal complexes but differs in its ligand structure.

    Nitroso Compounds: Share the nitroso functional group but vary in their specific applications and properties.

Uniqueness: Cupferron’s ability to form stable five-membered chelate rings with a variety of metal ions makes it unique among similar compounds. Its specific structure and reactivity provide distinct advantages in metal ion complexation and separation .

Properties

CAS No.

135-20-6

Molecular Formula

C6H6N2O2.H3N
C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

azanium;(E)-oxido-oxidoimino-phenylazanium

InChI

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7+;

InChI Key

GXCSNALCLRPEAS-USRGLUTNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[NH4+]

SMILES

C1=CC=C(C=C1)N(N=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=N[O-])[O-].[NH4+]

Appearance

Solid powder

Color/Form

Crystals
Creamy-white crystals

melting_point

325 to 327 °F (NTP, 1992)
163.5 °C

135-20-6

physical_description

Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron.
Creamy-white solid;  [HSDB] Light yellow, cream-colored, or brown solid;  Hygroscopic;  [CAMEO] Pale yellow, odorless crystalline solid;  [Alfa Aesar MSDS]

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

148-97-0 (Parent)

shelf_life

>3 years if stored properly

solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
Freely soluble in water
Freely soluble in alcohol
Slightly soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cupferron
hydrogen cupferron
N-nitroso-N-phenylhydroxylamine
N-nitroso-N-phenylhydroxylamine ammonium salt

vapor_pressure

Negligible (NTP, 1992)
0.0000629 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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